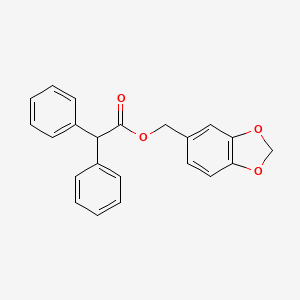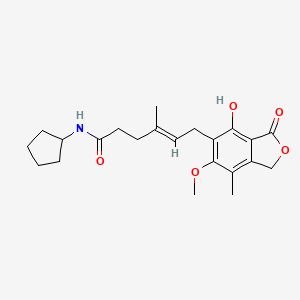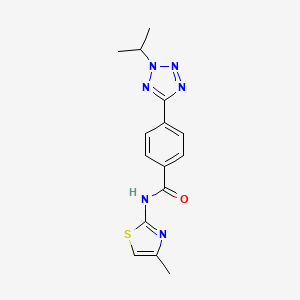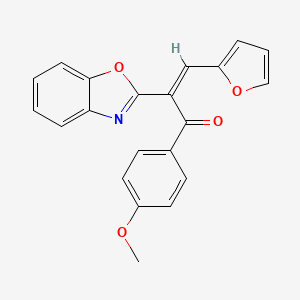
(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate” is a chemical compound with a complex structure. Let’s break it down:
- The core structure consists of a benzodioxole ring (also known as 1,3-benzodioxole or 1,3-dioxole) fused to a phenylacetate moiety.
- The benzodioxole ring contains two oxygen atoms in a heterocyclic arrangement, contributing to its aromatic character.
- The phenylacetate group consists of a phenyl ring attached to an acetate functional group.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedel-Crafts Acylation
- Benzodioxole can be acylated using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (such as aluminum chloride or ferric chloride).
- The resulting benzodioxole acyl derivative can then be reacted with diphenylmethane to form the target compound.
-
Esterification
- Starting with 2,2-diphenylacetic acid, esterification can be carried out using methanol and a strong acid (e.g., sulfuric acid).
- The resulting ester is “(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate.”
Industrial Production
The industrial production of this compound involves scaling up the synthetic methods described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
Analyse Chemischer Reaktionen
Reactivity
Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the phenylacetate moiety can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the benzodioxole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, halides) can be employed.
Major Products
The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acids, while reduction leads to alcohols.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., antitumor, antimicrobial).
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related compounds:
Methyl 2,2-diphenylacetate: Lacks the benzodioxole ring.
Benzodioxole derivatives: May lack the phenylacetate moiety.
Eigenschaften
Molekularformel |
C22H18O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H18O4/c23-22(24-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2 |
InChI-Schlüssel |
DNCOFTSPUYEXIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide](/img/structure/B12158338.png)


![methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B12158366.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158387.png)
![7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12158389.png)



![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158414.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
